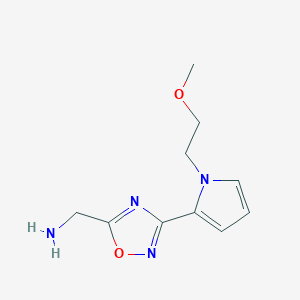
(3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a synthetic organic compound that belongs to the class of oxadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Oxadiazole Formation: The 1,2,4-oxadiazole ring can be formed by cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.
Methanamine Introduction: The methanamine group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or the methanamine group.
Substitution: Substitution reactions can take place at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly in the treatment of diseases where oxadiazole derivatives have shown promise.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3-(1-(2-hydroxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
- (3-(1-(2-ethoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
The uniqueness of (3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine lies in its specific functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H14N4O2 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
[3-[1-(2-methoxyethyl)pyrrol-2-yl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C10H14N4O2/c1-15-6-5-14-4-2-3-8(14)10-12-9(7-11)16-13-10/h2-4H,5-7,11H2,1H3 |
Clave InChI |
DMQGMHDVSXSURR-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=CC=C1C2=NOC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


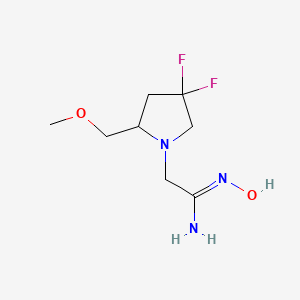
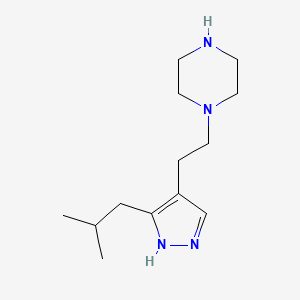
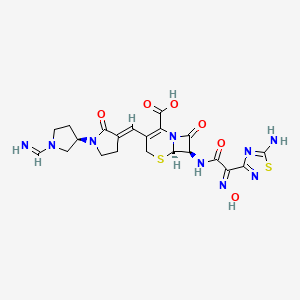
![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)
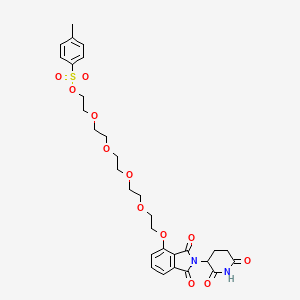
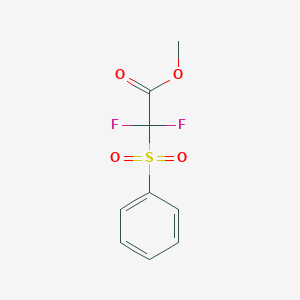
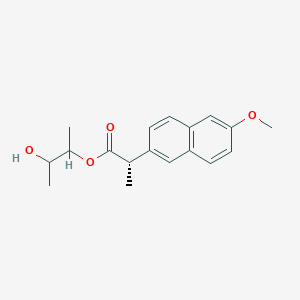
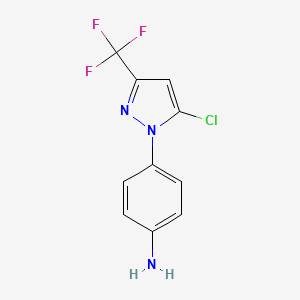

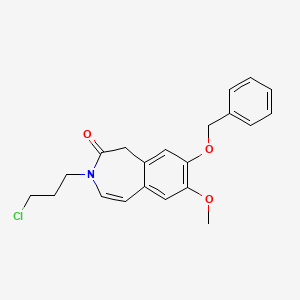
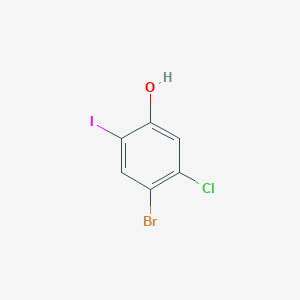
![N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)
